molecular formula C9H10N2O5 B1272849 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid CAS No. 59320-14-8

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1272849
CAS No.: 59320-14-8
M. Wt: 226.19 g/mol
InChI Key: KRTQQHYYZBCHED-UHFFFAOYSA-N
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Description

Historical Context and Discovery

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid (CAS: 59320-14-8) emerged as a derivative of nitrobenzoic acids during the late 20th century, a period marked by intensified exploration of aromatic carboxylic acids for pharmaceutical and industrial applications. While its exact discovery timeline remains undocumented in public literature, its synthesis methods and structural analogs gained prominence in the early 2000s. For instance, related compounds like 4-amino-3-nitrobenzoic acid methyl ester were developed for educational demonstrations in organic chemistry laboratories, highlighting the broader interest in nitrobenzoic acid derivatives. The compound’s utility as an intermediate in drug synthesis, such as in patents describing derivatives for anticoagulants, further solidified its role in synthetic chemistry.

Significance in Chemical Sciences

This compound exemplifies the versatility of nitrobenzoic acids in organic synthesis. Its structure combines a carboxylic acid group, a nitro substituent, and a hydroxyethylamino side chain, enabling diverse reactivity. Key applications include:

  • Intermediate in Drug Synthesis : Used in multi-step reactions to produce bioactive molecules, such as benzamide derivatives with potential pharmacological activity.
  • Educational Tool : Analogous nitrobenzoic acid derivatives are employed in teaching esterification and purification techniques, demonstrating practical laboratory workflows.
  • Material Science : Nitrobenzoic acids serve as precursors for dyes and coordination polymers, with the hydroxyethylamino group offering sites for further functionalization.

A comparative analysis of its properties against other nitrobenzoic acids is shown in Table 1.

Table 1: Comparative Properties of Nitrobenzoic Acid Derivatives

Compound Molecular Formula Functional Groups Key Applications
4-Nitrobenzoic acid C₇H₅NO₄ -COOH, -NO₂ Pharmaceutical intermediates
3-Nitrobenzoic acid C₇H₅NO₄ -COOH, -NO₂ (meta) Dye synthesis
This compound C₉H₁₀N₂O₅ -COOH, -NO₂, -NHCH₂CH₂OH Drug intermediate

Nomenclature and Classification in Nitrobenzoic Acid Family

Systematic Nomenclature :

  • IUPAC Name : 4-(2-Hydroxyethylamino)-3-nitrobenzoic acid.
  • CAS Registry : 59320-14-8.
  • Molecular Formula : C₉H₁₀N₂O₅.
  • Molecular Weight : 226.19 g/mol.

Structural Classification :

  • Parent Class : Nitrobenzoic acids (benzoic acids with a nitro group).
  • Substituents :
    • Nitro (-NO₂) at position 3.
    • 2-Hydroxyethylamino (-NHCH₂CH₂OH) at position 4.

Representative Structural Data :

  • SMILES : O=C(O)C1=CC=C(NCCO)C(N+[O-])=C1.
  • InChI Key : KRTQQHYYZBCHED-UHFFFAOYSA-N.

The compound’s classification underscores its role as a disubstituted aromatic acid, with electronic effects from the nitro group enhancing acidity (pKa ≈ 3.5) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This property facilitates deprotonation under mild conditions, making it reactive in nucleophilic acyl substitution reactions.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQQHYYZBCHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387765
Record name 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59320-14-8
Record name 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59320-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Amino-3-nitrobenzoic Acid Intermediate

A key precursor is 2-amino-3-nitrobenzoic acid, which can be prepared via a patented four-step process involving:

Step Reaction Type Reagents & Conditions Product
1. Mono-esterification Esterification of 3-nitrophthalic acid 3-nitrophthalic acid + low-carbon alcohol + sulfuric acid, reflux 65–80°C, 12–24 h 2-carboxyl-3-ethyl nitrobenzoate (monoester)
2. Chloride formation Conversion of carboxyl to acyl chloride Monoester + chloroform + sulfur oxychloride, 55–65°C, 5–8 h Acyl chloride intermediate
3. Azide formation Curtius rearrangement precursor Acyl chloride + DMF + sodium azide, 25–35°C, 1–3 h Acid azide intermediate
4. Hydrolysis Hydrolysis of ester to acid Acid azide + water + strong alkali, heat 75–80°C 2-amino-3-nitrobenzoic acid

This method achieves high purity (≥99%) and good yields (~85 g from 81.5 g monoester) with melting points consistent with literature (208–210°C).

Amino Group Functionalization with 2-Hydroxyethyl

To obtain the target compound, the amino group of 2-amino-3-nitrobenzoic acid is reacted with 2-chloroethanol or ethylene oxide to introduce the 2-hydroxyethyl substituent on the nitrogen, typically via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution : The amino group acts as a nucleophile attacking 2-chloroethanol under basic conditions to form 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid.
  • Reductive amination : Reaction of 4-amino-3-nitrobenzoic acid with 2-hydroxyacetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields the hydroxyethyl amino derivative.

These reactions are generally carried out in polar solvents like DMF or ethanol, at moderate temperatures (25–80°C), with pH control to favor substitution.

Alternative Esterification and Purification

In some protocols, the carboxylic acid group is first converted into a methyl or ethyl ester via Fischer esterification (acid catalyzed with methanol or ethanol and sulfuric acid) to improve solubility and facilitate purification. After amino substitution, the ester is hydrolyzed back to the acid.

  • Fischer esterification is conducted at reflux for 1–16 hours, monitored by TLC.
  • Purification involves liquid-liquid extraction and crystallization.
  • Final product characterization includes melting point, NMR (^1H and ^13C), and TLC analysis.

Data Table Summarizing Key Preparation Steps and Conditions

Preparation Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Mono-esterification 3-nitrophthalic acid + alcohol + H2SO4 65–80 12–24 - - Reflux, crystallization, centrifuge
Acyl chloride formation Monoester + SOCl2 + CHCl3 55–65 5–8 - - Generates acyl chloride solution
Azide formation (Curtius step) Acyl chloride + NaN3 + DMF 25–35 1–3 - - Rearrangement to amino ester intermediate
Hydrolysis Amino ester + NaOH + H2O 75–80 1–3 85 99.1 Hydrolyzes ester to free acid
Amino hydroxyethylation 2-amino-3-nitrobenzoic acid + 2-chloroethanol or ethylene oxide 25–80 2–12 - - Nucleophilic substitution
Fischer esterification (optional) Acid + MeOH + H2SO4 Reflux (~65) 1–16 - - For ester intermediates

Research Findings and Analytical Characterization

  • The Curtius rearrangement step is critical for converting the carboxyl group into an amino group with high selectivity and yield.
  • Fischer esterification provides a convenient intermediate for purification and reaction monitoring via TLC and NMR.
  • ^1H NMR spectra of the hydroxyethyl amino derivative show characteristic peaks for aromatic protons, amino substituent, and hydroxyethyl side chain, confirming successful substitution.
  • Melting points and purity data are consistent with literature values, indicating reliable synthesis protocols.
  • Liquid-liquid extraction with ethyl acetate and sodium bicarbonate effectively purifies the product, as evidenced by color changes and TLC monitoring.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid.

    Reduction: 4-[(2-Hydroxyethyl)amino]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is effectively utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A study demonstrated that it can be analyzed using a reverse-phase HPLC method, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separation, making it valuable for pharmacokinetic studies .

Mass Spectrometry Compatibility:
For mass spectrometry applications, the phosphoric acid in the mobile phase can be replaced with formic acid to enhance compatibility, allowing for more precise mass analysis of the compound and its derivatives .

Pharmaceutical Applications

Drug Formulation:
The compound has potential uses in drug formulation, particularly as a solubility enhancer. Its ability to improve the solubility of poorly soluble drugs can be crucial in developing effective pharmaceutical products. Experimental studies have shown that compounds like polyamidoamine dendrimers can enhance solubility and controlled release properties when combined with this compound .

Toxicological Studies:
Research on the safety of amino nitrophenol derivatives, including this compound, has indicated that while they are generally safe at low concentrations, concerns regarding potential carcinogenicity and mutagenicity exist. Toxicological assessments have been conducted to evaluate absorption rates and effects on biological systems, indicating that formulations containing this compound are subject to rigorous safety evaluations before clinical use .

Case Study 1: HPLC Analysis

In a comprehensive study on the separation of nitrobenzoic acids using HPLC, researchers successfully isolated this compound from complex mixtures. The study highlighted the efficiency of the method in achieving high purity levels necessary for subsequent biological testing .

Case Study 2: Toxicological Assessment

A safety assessment involving various formulations containing nitrophenol derivatives demonstrated that absorption patterns varied significantly based on the formulation type (oxidative vs. semipermanent). The study found that most of the applied dose was removed within a short period post-application, indicating effective clearance mechanisms . These findings are critical for understanding how such compounds behave in biological systems and their potential risks.

Summary Table of Applications

Application AreaDescriptionKey Findings
Analytical ChemistryHPLC separation and analysisEffective separation method; scalable; suitable for pharmacokinetics
Pharmaceutical FormulationEnhancer for drug solubilityImproves solubility; potential in drug delivery systems
Toxicological StudiesSafety assessments for formulations containing nitrophenol derivativesAbsorption rates vary; safety concerns regarding carcinogenicity

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide
  • 4-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile
  • 4-[(2-Hydroxyethyl)amino]-3-nitrobenzyl alcohol

Uniqueness

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential interactions with biological targets make it valuable in biomedical research.

Biological Activity

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is a compound with significant biological activity, primarily attributed to its unique structural features, including a nitro group and a hydroxyethylamino functional group. This article explores the compound's biological mechanisms, pharmacological potential, and relevant case studies.

The molecular formula of this compound is C9H10N2O5C_9H_{10}N_2O_5, and it has a molecular weight of approximately 210.19 g/mol. The presence of the nitro group makes it reactive, allowing for various chemical transformations that can influence biological activity.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The hydroxyethylamino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxyethylamino group.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity, which may be attributed to the ability of the nitro group to scavenge free radicals and reduce oxidative stress in cells .

Toxicological Studies

Toxicity assessments have been conducted on related nitrophenol compounds. For example, studies on 4-amino-3-nitrophenol indicate low absorption rates and rapid excretion in animal models, suggesting a favorable safety profile for compounds in this class . However, further research is necessary to establish the safety of this compound specifically.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-[(2-Hydroxyethyl)(methyl)amino]benzoic acidLacks nitro groupReduced reactivity
4-[(2-Hydroxyethyl)(methyl)amino]-2-nitrobenzoic acidNitro group at different positionDifferent reactivity profile
4-[(2-Hydroxyethyl)(methyl)amino]-3-chlorobenzoic acidChlorine atom instead of nitroDifferent chemical properties

Case Studies

  • Antioxidant Activity Study : A study evaluating the antioxidant potential of various nitrophenol derivatives found that compounds with a similar structure exhibited significant radical scavenging activity. This suggests that this compound may also possess similar properties .
  • Antimicrobial Efficacy : In a comparative study of antimicrobial agents, derivatives of nitrobenzoic acids showed effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, its structural similarities imply potential efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid?

The synthesis typically involves nitration and subsequent functionalization. For example:

  • Nitration : Start with a benzoic acid derivative (e.g., 4-aminobenzoic acid), introduce a nitro group at the meta-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C, 2–5 hours) to avoid over-nitration .
  • Hydroxyethylation : React the nitro-substituted intermediate with 2-chloroethanol or ethylene oxide under basic conditions (e.g., NaOH) to introduce the hydroxyethylamino group. Monitor reaction progress via TLC or HPLC .
  • Purification : Use recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product. Confirm purity via melting point, NMR, and HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify the presence of the hydroxyethylamino group (δ ~3.5–3.7 ppm for –CH₂–, δ ~1.5–2.0 ppm for –OH) and nitro group (meta to the carboxylate, confirmed by coupling constants in aromatic protons) .
  • FT-IR : Confirm –NO₂ asymmetric stretching (~1520 cm⁻¹) and –COOH carbonyl (~1700 cm⁻¹) .
    • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .

Q. What computational tools are suitable for modeling its electronic properties?

  • Density Functional Theory (DFT) : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, HOMO-LUMO gaps, and nitro group charge distribution. Compare with experimental UV-Vis spectra for validation .
  • Molecular Docking : For biological studies, employ AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 protease, if applicable) using PDB structures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its solid-state structure?

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination, followed by full-matrix least-squares refinement (SHELXL). Address disorder in the hydroxyethyl group using PART instructions .
  • Validation : Check for data contradictions (e.g., R-factor >5%) using WinGX. Visualize anisotropic displacement parameters with ORTEP-3 to identify potential twinning or lattice defects .

Q. What experimental strategies mitigate decomposition during stability studies?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under N₂ to identify decomposition thresholds (~200–250°C for nitroaromatics). Store samples at –20°C in amber vials .
  • Photodegradation : Use UV-Vis spectroscopy to monitor nitro group reduction under light exposure. Add antioxidants (e.g., BHT) or use light-resistant containers .

Q. How can conflicting spectroscopic and crystallographic data be reconciled?

  • Case Example : If NMR suggests a planar nitro group but crystallography reveals torsional angles >10°, consider dynamic effects (e.g., rotational flexibility in solution vs. rigid packing in crystals). Perform variable-temperature NMR to assess conformational mobility .
  • Refinement Adjustments : In SHELXL, apply restraints (e.g., DFIX, FLAT) to align bond lengths/angles with spectroscopic data while respecting crystallographic symmetry .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation : Use fume hoods for synthesis (nitric acid fumes, nitro compound toxicity). Refer to SDS guidelines for PPE (gloves, lab coat, goggles) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Nitro-containing waste requires incineration or specialized treatment to prevent environmental contamination .

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